molecular formula C18H20Cl2N2OS B294932 N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea

N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea

Cat. No.: B294932
M. Wt: 383.3 g/mol
InChI Key: JXAHMWUFRAGQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea, commonly referred to as ADBTU, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. ADBTU is a thiourea derivative that is commonly used as a reagent in organic synthesis. Its molecular formula is C18H19Cl2N3OS, and it has a molecular weight of 407.34 g/mol.

Mechanism of Action

The mechanism of action of ADBTU is not fully understood. However, it is believed that ADBTU acts as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes ADBTU useful in various chemical reactions.
Biochemical and Physiological Effects:
ADBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADBTU is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and is commercially available. However, ADBTU has some limitations in laboratory experiments. For example, it is sensitive to moisture and air, which can affect its stability and reactivity. In addition, ADBTU is not compatible with all types of chemical reactions and may not be suitable for certain applications.

Future Directions

There are several potential future directions for research involving ADBTU. One area of interest is the development of new synthetic methods using ADBTU as a reagent. Another area of research is the use of ADBTU in the synthesis of new drugs and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of ADBTU may provide new insights into its potential applications in medicine and other fields.

Synthesis Methods

ADBTU can be synthesized through a series of chemical reactions. The most commonly used method involves the reaction of 1-adamantylamine with 2,3-dichlorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then converted into ADBTU through further reaction with a base.

Scientific Research Applications

ADBTU has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a coupling agent for the synthesis of peptides and other biomolecules. ADBTU has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds. In addition, ADBTU has been used in the development of new drugs and pharmaceuticals.

Properties

Molecular Formula

C18H20Cl2N2OS

Molecular Weight

383.3 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)-2,3-dichlorobenzamide

InChI

InChI=1S/C18H20Cl2N2OS/c19-14-3-1-2-13(15(14)20)16(23)21-17(24)22-18-7-10-4-11(8-18)6-12(5-10)9-18/h1-3,10-12H,4-9H2,(H2,21,22,23,24)

InChI Key

JXAHMWUFRAGQCP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.